3-Bromoisothiazole
Overview
Description
3-Bromoisothiazole is a chemical compound that is part of the isothiazole family, characterized by the presence of a bromine atom at the third position of the isothiazole ring. The isothiazole ring is a heterocycle containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 3-bromoisothiazole derivatives can be achieved through different methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, which can be further functionalized . Another method includes the reaction of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines such as pyrrolidine and morpholine to yield 3-amino-substituted derivatives . Additionally, the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles can be used to synthesize 3-bromoisothiazole-4-carbonitriles .
Molecular Structure Analysis
The molecular structure of 3-bromoisothiazole and its derivatives can be studied using quantum chemical calculations and vibrational studies. For instance, 2-bromo-5-nitrothiazole, a related compound, has been analyzed using experimental FTIR and FT-Raman data, as well as ab initio HF and DFT-B3LYP gradient calculations . These studies provide insights into the vibrational modes, thermodynamic properties, and electronic structure of the molecule, including the HOMO-LUMO energy gap.
Chemical Reactions Analysis
3-Bromoisothiazole compounds participate in various chemical reactions. For example, they can undergo alkylation with alkyl halides in the presence of potassium carbonate in DMF to produce regioselective 2-substituted derivatives . They can also react with cyclic dialkylamines, leading to different products depending on the nucleophilicity of the amine . Furthermore, the bromine atom in 3-bromoisothiazole can direct further functionalization, such as Suzuki cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromoisothiazole derivatives can be deduced from their molecular structure and reactivity. The presence of the bromine atom significantly influences the reactivity of the molecule, making it a versatile intermediate for further chemical transformations . The thermodynamic properties, such as entropy and heat capacity, can be calculated using quantum chemical methods, providing valuable information for understanding the stability and reactivity of these compounds .
Scientific Research Applications
Reactions with Secondary Dialkylamines
3-Bromoisothiazole-5-carbonitriles have shown significant reactivity with secondary dialkylamines like pyrrolidine and morpholine. This reactivity leads to the formation of 3-amino-substituted derivatives in high yields. Such reactions demonstrate the potential of 3-bromoisothiazole in the synthesis of novel compounds, which could be useful in various chemical syntheses and potentially in drug development (Kalogirou & Koutentis, 2014).
Hydrodehalogenation and Transformation
Another study highlighted the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles, leading to the formation of 3-haloisothiazole-4-carbonitriles. This study is significant as it showcases the transformation of 3-bromoisothiazole into different derivatives, indicating its versatility in organic synthesis (Ioannidou & Koutentis, 2011).
Role in the Synthesis of Isothiazoles
The synthesis of 3-alkylamino and 3-arylamino isothiazole dioxides from dithiopropionic amides, where direct chlorination or bromination is used, shows the role of 3-bromoisothiazole in synthesizing complex isothiazole derivatives. This synthesis process is crucial in exploring new compounds for various scientific and pharmaceutical applications (Clerici, Contini, Gelmi, & Pocar, 2003).
Involvement in Anticancer Compound Synthesis
3-Bromoisothiazole has been used in the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for their anticancer activity. This highlights its potential application in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Covalent Inhibition in Drug Discovery
3-Bromo-4,5-dihydroxazole, a derivative of 3-bromoisothiazole, has been investigated for its ability to react with nucleophilic cysteines in purified enzymes. This reactivity is crucial for developing covalent probes and drugs targeting specific protein cysteines, indicating its potential role in drug discovery (Byun, Ritchie, Holewinski, Kim, Tagirasa, Ivanic, Weekley, Parker, Adresson, & Yoo, 2023).
C-H Arylation in Organic Synthesis
The silver(I) fluoride-mediated Pd-catalyzed C-H direct arylation/heteroarylation of 3-bromoisothiazole-4-carbonitrile has been explored. This process is significant for organic synthesis, as it shows the ability of 3-bromoisothiazole to undergo complex chemical transformations, which can be useful in synthesizing various organic compounds (Ioannidou & Koutentis, 2011).
Synthesis of 5-Aminopyrazoles and 2-Aminothiazoles
The compound has been used in the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are important intermediates in medicinal chemistry and drug discovery projects. This highlights its role in the synthesis of key pharmaceutical intermediates (Havel, Khirsariya, Akavaram, Paruch, & Carbain, 2018).
Inhibitor in Prostate Cancer Treatment
A Tip60 acetylase inhibitor study identified an isothiazole as an inhibitor of Tip60 and p300 HAT activity. This discovery is crucial for cancer treatment research, particularly in the context of prostate cancer (Coffey, Blackburn, Cook, Golding, Griffin, Hardcastle, Hewitt, Huberman, McNeill, Newell, Roche, Ryan-Munden, Watson, & Robson, 2012).
Safety And Hazards
Future Directions
Isothiazoles, including 3-Bromoisothiazole, are being intensively developed due to their wide range of selective transformations and high biological activity . They are used as effective new drugs and plant protection chemicals . Some isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used, especially in cancer chemotherapy .
properties
IUPAC Name |
3-bromo-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNWEAKNUYQUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571473 | |
Record name | 3-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisothiazole | |
CAS RN |
55512-82-8 | |
Record name | 3-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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